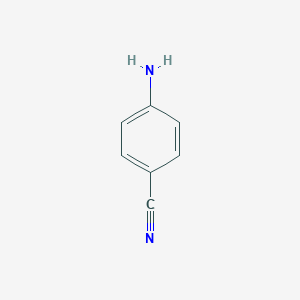

4-Aminobenzonitrile

Descripción general

Descripción

4-Aminobenzonitrile (4-ABN, C₇H₆N₂, CAS 873-74-5) is a versatile aromatic compound featuring a nitrile (-CN) and an amino (-NH₂) group in the para position. It is a white to pale-yellow crystalline solid (melting point: 83–87°C) with moderate solubility in organic solvents and low water solubility . Its applications span pharmaceuticals, dyes, and materials science, particularly as a precursor in synthesizing antiretroviral drugs like Rilpivirine . Key physicochemical properties include a logP of ~1.1 (indicating moderate lipophilicity) and a topological polar surface area (TPSA) of 49 Ų, influencing its permeability and bioavailability .

Métodos De Preparación

Ammonolysis of 4-Chlorobenzonitrile

The ammonolysis method is a widely employed route for synthesizing 4-aminobenzonitrile due to its straightforward protocol and moderate reaction conditions . This method involves the nucleophilic substitution of chlorine in 4-chlorobenzonitrile with ammonia.

Reaction Mechanism and Procedure

-

Reagent Preparation : A mixture of 4-chlorobenzonitrile (10 g), aqueous ammonia (30 mL), and ethanol (100 mL) is prepared in a reaction vessel. Sodium hydroxide (5 g) is added to catalyze the hydrolysis .

-

Reaction Conditions : The reaction proceeds at room temperature for 24 hours under continuous stirring. The alkaline environment facilitates the deprotonation of ammonia, enhancing its nucleophilicity .

-

Workup : Post-reaction, the pH is adjusted to neutral using hydrochloric acid, precipitating the product. Filtration and sequential washing with water and chloroform remove impurities. The organic phase is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield this compound .

Key Considerations :

-

Temperature Control : Prolonged exposure to elevated temperatures may induce side reactions, such as the formation of byproducts via further nitrile hydrolysis .

-

Purification : Recrystallization from petroleum ether enhances purity, achieving >98% yield in optimized setups .

Cyanide-Mediated Synthesis

This two-step approach involves the conversion of 4-chlorobenzonitrile to 4-cyanobenzonitrile, followed by ammonolysis to introduce the amino group .

Stepwise Protocol

-

Nitration : 4-Chlorobenzonitrile is dissolved in anhydrous hydrochloric acid and nitrated at 0–5°C using concentrated nitric acid. This step requires precise temperature control to prevent over-nitration .

-

Cyanide Addition : The nitrated intermediate is reacted with potassium cyanide in ethanol under sulfuric acid catalysis at 60–70°C for 4–5 hours. The cyanide group replaces the nitro group via nucleophilic aromatic substitution .

-

Ammonolysis : The resulting 4-cyanobenzonitrile is treated with ammonia water, followed by extraction with chloroform and recrystallization to isolate the final product .

Advantages :

-

Functional Group Tolerance : This method accommodates electron-withdrawing substituents, enabling the synthesis of derivatives .

-

Scalability : The use of inexpensive reagents like potassium cyanide makes it cost-effective for industrial applications .

High-Temperature Amination with Ethylenediamine

Amination using ethylenediamine under elevated temperatures offers a rapid route to this compound, albeit with stringent safety requirements .

Operational Steps

-

Reaction Setup : 4-Nitrobenzonitrile is heated with ethylenediamine at 100–150°C in a sealed reactor. The high temperature accelerates the reduction of the nitro group to an amine .

-

Acid Treatment : The crude product is dissolved in concentrated sulfuric acid at 80°C to protonate the amine, facilitating crystallization upon neutralization with sodium hydroxide .

-

Purification : Repeated extraction with chloroform and recrystallization from petroleum ether yields the pure compound .

Challenges :

-

Safety Hazards : Exothermic reactions necessitate controlled heating and pressure management to prevent vessel rupture .

-

Byproduct Formation : Incomplete reduction may yield nitroso intermediates, requiring rigorous purification .

Ortho-Substitution and Reduction

This method introduces an amino group at the ortho position of nitrobenzonitrile, followed by reduction to the target compound .

Synthetic Pathway

-

Substitution Reaction : Nitrobenzonitrile is reacted with aldehyde derivatives in the presence of an acid catalyst (e.g., H2SO4) at 100–150°C. The aldehyde facilitates electrophilic substitution at the ortho position .

-

Reduction : The ortho-nitro intermediate is reduced using hydrogen gas and a platinum catalyst at room temperature. Ammonia is introduced to stabilize the amine group post-reduction .

-

Isolation : The product is extracted with chloroform, washed with brine, and recrystallized for purity .

Applications :

-

Derivatization : This route is advantageous for synthesizing substituted 4-aminobenzonitriles with tailored functional groups .

Aromatic Amination via Copper Catalysis

Copper-catalyzed coupling of acetophenone and aniline provides a versatile pathway to this compound derivatives .

Methodology

-

Coupling Reaction : Acetophenone and aniline are heated under reflux with copper(I) iodide as a catalyst. This forms a Schiff base intermediate, which undergoes cyclization to yield 4-phenylacetophenone .

-

Hydrogenation : The ketone group is reduced using hydrogen gas and a palladium catalyst, followed by amidation with ammonium acetate .

-

Hydrolysis : Acidic hydrolysis of the amide group produces this compound, which is purified via solvent extraction .

Strengths :

-

Modularity : Adaptable for synthesizing heterocyclic analogs by varying the ketone and amine reactants .

Nitration-Reduction Sequence

Direct nitration of benzonitrile followed by reduction offers a straightforward but less selective route .

Procedure

-

Nitration : Benzonitrile is nitrated at 0–5°C using a mixture of nitric and sulfuric acids. The low temperature minimizes polysubstitution .

-

Reduction : The nitro group is reduced with hydrogen gas and a Raney nickel catalyst. Ammonia is introduced to quench the reaction and stabilize the amine .

-

Workup : The product is isolated via filtration, washed with ethanol, and dried under vacuum .

Limitations :

-

Regioselectivity : Poor control over nitration position may yield para- and meta-isomers, necessitating chromatographic separation .

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Temperature Range | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Ammonolysis | NH3, NaOH, Ethanol | Room Temp | 24 h | Simple setup, low cost | Moderate yields, byproduct formation |

| Cyanide-Mediated | KCN, H2SO4 | 60–70°C | 4–5 h | Scalable, versatile | Toxic reagents, strict safety protocols |

| High-Temperature Amination | Ethylenediamine | 100–150°C | 2 h | Rapid reaction | High energy input, safety risks |

| Ortho-Substitution | Aldehydes, H2SO4 | 100–150°C | 3–4 h | Tailored derivatives | Complex purification |

| Copper Catalysis | CuI, H2, Pd/C | Reflux | 6–8 h | Modular for analogs | Expensive catalysts |

| Nitration-Reduction | HNO3, H2, Ni | 0–5°C (nitration) | 1–2 h | Direct route | Poor regioselectivity |

Análisis De Reacciones Químicas

Types of Reactions: 4-Aminobenzonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-cyanobenzoic acid.

Reduction: The nitrile group can be reduced to form 4-aminobenzylamine.

Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like acetic anhydride for acylation and sulfuric acid for sulfonation are commonly employed.

Major Products Formed:

Oxidation: 4-Cyanobenzoic acid.

Reduction: 4-Aminobenzylamine.

Substitution: Products like 4-acetamidobenzonitrile and 4-sulfonamidobenzonitrile.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Hypotensive Activity

4-Aminobenzonitrile has been identified as an amino-substituted benzonitrile with hypotensive properties. It has been studied for its potential to lower blood pressure, making it a candidate for antihypertensive drug development .

Radioprotective Agent

The compound also exhibits radioprotective effects, which are crucial in protecting biological tissues from radiation damage. This property is particularly relevant in the fields of oncology and radiology .

Analytical Chemistry

Derivatization Reagent

In analytical chemistry, this compound serves as a derivatization reagent in capillary zone electrophoresis (CZE). It is used for the analysis of sugars such as aldoses, ketoses, and uronic acids, enhancing detection sensitivity and specificity .

Materials Science

Synthesis of Functional Polymers

ABN is utilized in the preparation of methacrylic monomers that contain pendant azobenzene structures. These monomers are significant in creating photoresponsive materials that can change properties upon exposure to light . Additionally, it is involved in synthesizing polythiophenes with azobenzene moieties, which are important for electronic applications such as organic photovoltaics and sensors .

Photochemistry

Photoproduct Formation

Research has demonstrated that this compound can undergo photochemical reactions leading to the formation of various photoproducts when exposed to light in polar solvents like acetonitrile. This behavior is essential for understanding reaction mechanisms in photochemistry and can influence the design of light-responsive materials .

Solvation Dynamics

Solvation Studies

Studies involving this compound have provided insights into solvation dynamics at the molecular level. The compound has been used as a model system to explore solvent motions and interactions that play a critical role in chemical reactions in solution. The findings from these studies contribute to a broader understanding of solute-solvent interactions and their implications for reaction mechanisms .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Hypotensive activity | Potential candidate for antihypertensive drugs |

| Radioprotective agent | Protects tissues from radiation damage | |

| Analytical Chemistry | Derivatization reagent | Enhances detection of sugars via CZE |

| Materials Science | Synthesis of functional polymers | Used in photoresponsive materials |

| Photochemistry | Photoproduct formation | Influences design of light-responsive materials |

| Solvation Dynamics | Solvation studies | Provides insights into solute-solvent interactions |

Case Studies and Research Findings

-

Hydration Rearrangement Study

A study on the dihydrated cluster of this compound revealed significant insights into solvation dynamics. The research utilized resonant multiphoton ionization detected IR spectroscopy to analyze how water molecules interact with the compound during ionization processes, highlighting the importance of solvent interactions in chemical reactions . -

Thermosalience Phenomenon

Research published on the reversible thermosalience of this compound demonstrated that crystals of this compound undergo phase changes when subjected to temperature variations. This behavior was studied through single-crystal diffraction techniques, providing valuable data on its structural changes under thermal conditions .

Mecanismo De Acción

The mechanism of action of 4-Aminobenzonitrile varies depending on its application:

Hypotensive Activity: It is believed to exert its hypotensive effects by interacting with specific receptors or enzymes involved in blood pressure regulation.

Radioprotective Agent: The compound may protect cells from radiation-induced damage by scavenging free radicals or enhancing DNA repair mechanisms.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Derivatives with Amino Group Modifications

4-(Dimethylamino)benzonitrile (DMABN)

- Structural Difference : A dimethyl group replaces the -NH₂ hydrogen atoms in 4-ABN.

- Photophysical Properties: DMABN exhibits dual fluorescence due to a twisted intramolecular charge transfer (TICT) state, absent in 4-ABN. The TICT state arises from rotation of the dimethylamino group, stabilizing a charge-separated excited state in polar solvents .

- Biological Activity : DMABN derivatives are studied as kinase inhibitors but show lower selectivity compared to 4-ABN-based compounds .

4-Amino-3,5-difluorobenzonitrile

- Structural Difference : Fluorine atoms at the 3 and 5 positions enhance electron-withdrawing effects.

- Crystallography : Fluorination reduces symmetry but maintains geometric parameters similar to 4-ABN. This derivative is used in photopharmacology due to its stability and tunable electronic properties .

Table 1: Fluorescence Properties of Aminobenzonitriles

| Compound | Dual Fluorescence | Key Emission States | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 4-ABN | No | Locally Excited (LE) | 0.15 | |

| DMABN | Yes | LE + TICT | 0.03 (TICT) | |

| ABN-4F (Fluorinated) | No | LE | 0.08 |

Pharmacologically Active Analogs

HIV-1 Reverse Transcriptase (RT) Inhibitors

4-ABN is a key moiety in quinoline-based HIV-1 RT inhibitors (e.g., compounds 8a–8d). Replacement of 4-ABN with 2-amino-5-cyanopyridine (in 6a–6d) lowers logP (0–3 vs. 3–5 for 4-ABN derivatives) and increases TPSA (~70 vs. 49 Ų), enhancing blood-brain barrier penetration . However, this substitution reduces inhibitory activity (% inhibition at 1 µM: 40–60% for 6a–6d vs. 50–70% for 4-ABN-based 8a–8d) .

Table 2: Pharmacokinetic and Activity Comparison of HIV-1 RT Inhibitors

| Compound Series | logP | TPSA (Ų) | % Inhibition (1 µM) | Reference |

|---|---|---|---|---|

| 4a–4d (4-ABN) | 3–5 | 49 | 50–70 | |

| 6a–6d (Pyridine) | 0–3 | 70 | 40–60 |

Coordination Chemistry

4-ABN coordinates with metals primarily through the nitrile nitrogen, unlike analogs like 2-cyanopyridine, which binds via the pyridine nitrogen. For example:

- Vanadium(IV) Complexes: 4-ABN forms stable complexes with V=O via nitrile coordination, evidenced by a 30–40 cm⁻¹ shift in υ(CN) IR peaks. In contrast, copper(II) halide complexes of 4-ABN may involve amino-group bonding, highlighting metal-dependent behavior .

Table 3: Coordination Modes of Nitrile-Containing Ligands

| Ligand | Preferred Coordination Site | Key IR Shift (υ(CN)) | Metal Example | Reference |

|---|---|---|---|---|

| 4-ABN | Nitrile N | +30–40 cm⁻¹ | Vanadium(IV) | |

| 2-Cyanopyridine | Pyridine N | Minimal shift | Vanadium(IV) |

Fluorinated Derivatives and High-Pressure Behavior

- 4-ABN Under High Pressure: At >0.2 GPa, 4-ABN undergoes a phase transition, forming weak N–H···N hydrogen bonds. Fluorinated analogs like 4-amino-3,5-difluorobenzonitrile exhibit similar compressibility but enhanced stability due to fluorine’s electronegativity .

Actividad Biológica

4-Aminobenzonitrile (4-ABN), also known as p-aminobenzonitrile or p-cyanoaniline, is an organic compound with the molecular formula CHN and a molecular weight of approximately 118.14 g/mol. This compound features an amino group and a cyano group attached to a benzene ring at the para position, which contributes to its unique chemical properties and biological activities. Research into the biological activity of 4-ABN reveals its potential applications in pharmacology, photochemistry, and as a building block in synthetic chemistry.

This compound can be synthesized through various methods, including:

- Reduction of Nitro Compounds : The reduction of p-nitrobenzonitrile using reducing agents such as iron or zinc.

- Nitration followed by Reduction : Nitrating aniline derivatives and subsequently reducing the nitro group to an amino group.

These synthetic routes enhance its utility in different chemical applications.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties against various pathogenic bacteria and fungi. A study demonstrated that 4-ABN exhibits significant antimicrobial activity against:

| Pathogen | Activity |

|---|---|

| Escherichia coli | Inhibited |

| Staphylococcus aureus | Inhibited |

| Candida albicans | Inhibited |

The minimum inhibitory concentration (MIC) values indicated that 4-ABN is effective at low concentrations, suggesting its potential as a therapeutic agent against infections caused by these pathogens .

Photochemical Behavior

Upon UV light absorption, this compound undergoes ultrafast internal conversion processes. It transitions from a charge-transfer state to a locally excited state through conical intersections between excited singlet states. This behavior makes it a candidate for applications in fluorescent probes and chemical sensors due to its sensitivity to environmental changes .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of compounds related to 4-ABN has provided insights into how modifications affect biological activity. For instance, derivatives of 4-ABN have shown varied potency based on the presence of functional groups and their positions on the aromatic ring. Compounds with additional functional groups often exhibit enhanced biological activities compared to their parent compound .

Case Studies

-

Antimicrobial Efficacy Study :

A comparative analysis evaluated the antimicrobial efficacy of 4-ABN against several bacterial strains using the disc diffusion method. The results indicated that 4-ABN had a significant zone of inhibition against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential. -

Fluorescent Probes :

Research has shown that derivatives of 4-ABN can serve as effective fluorescent probes in biological systems. The photophysical properties were analyzed under various solvent conditions, revealing that environmental factors significantly influence fluorescence intensity and emission wavelengths .

Toxicity and Safety Profile

While this compound exhibits promising biological activities, it is essential to consider its toxicity profile. The compound is classified as an irritant and may pose acute toxicity risks upon exposure. Safety measures should be implemented when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing the vibrational properties of 4-aminobenzonitrile?

- Methodology : Use Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy to record vibrational spectra. Compare experimental results with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) to assign vibrational modes. Scaling procedures (e.g., linear scaling factors) and potential energy distribution (PED) analysis can resolve discrepancies between theoretical and observed wavenumbers . Matrix isolation in argon or nitrogen at cryogenic temperatures helps study solvent-free vibrational behavior .

Q. How can this compound be synthesized and purified for coordination chemistry studies?

- Methodology : React this compound with metal precursors (e.g., vanadyl sulfate) and hydroxamate ligands in ethanol under reflux. Monitor coordination via IR spectroscopy by observing shifts in ν(V=O) and ν(C≡N) bands. Purify via recrystallization or column chromatography, and confirm purity using NMR (¹H/¹³C) and elemental analysis .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust/aerosols. Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). In case of skin contact, wash immediately with soap and water. For spills, use inert absorbents and avoid dust generation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in vibrational mode assignments for this compound?

- Methodology : Perform DFT calculations with explicit solvent models to simulate environmental effects on vibrational modes. Use PED analysis to quantify contributions from specific bonds (e.g., C≡N stretch vs. N-H bending). Cross-validate with matrix-isolation IR data to isolate intrinsic molecular vibrations from solvent interactions .

Q. What mechanistic insights explain the intramolecular charge transfer (ICT) behavior of this compound compared to derivatives like DMABN?

- Methodology : Conduct femtosecond transient IR spectroscopy to track excited-state dynamics. Compare with CASSCF (complete active space self-consistent field) calculations to model planar vs. pyramidal geometries of the locally excited (LE) state. For DMABN, the twisted ICT (TICT) model is favored, while this compound exhibits a pyramidal LE state due to reduced steric hindrance .

Q. How can conflicting reports about the coordination site (cyano vs. amino group) in metal complexes be resolved?

- Methodology : Use X-ray crystallography to determine bond lengths (e.g., V-N distances). IR spectroscopy can distinguish cyano coordination (ν(C≡N) ~2200 cm⁻¹) from amino bonding (N-H stretching shifts). Computational optimization of gas-phase structures (e.g., at the B3LYP/LANL2DZ level) can predict stable conformers .

Q. What strategies optimize imine synthesis involving this compound as an amine precursor?

- Methodology : Adjust stoichiometry (1:1 molar ratio of aldehyde to this compound) and use anhydrous conditions. Monitor reaction progress via ¹H NMR by tracking aldehyde peak disappearance (~9-10 ppm) and imine formation (~8-8.5 ppm). Catalyze with molecular sieves or acetic acid to enhance yield .

Q. How do nonpolar solvent microenvironments affect the electronic structure of this compound cations?

- Methodology : Use IR photodissociation (IRPD) spectroscopy of cluster ions (e.g., ABN⁺-Arₙ) to study solvation effects. Compare experimental ν(N-H) bands with DFT-MD simulations to analyze hydrogen-bonding interactions in microsolvated environments .

Q. Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported toxicity data for this compound?

- Methodology : Cross-reference safety data sheets (SDS) from multiple vendors (e.g., Sigma-Aldrich, Aladdin) and prioritize studies with explicit experimental validation (e.g., OECD guidelines). Conduct Ames tests or cytotoxicity assays in parallel to verify acute toxicity claims .

Q. What validation steps ensure reproducibility in DFT-based predictions for this compound?

Propiedades

IUPAC Name |

4-aminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAZINRZQSAIAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061240 | |

| Record name | Benzonitrile, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder; Slightly soluble in water; [MSDSonline] | |

| Record name | 4-Aminobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00887 [mmHg] | |

| Record name | 4-Aminobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

873-74-5 | |

| Record name | 4-Aminobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-AMINOBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB8V69Y76T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.